molecular formula C13H12N4O B2421544 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 379254-68-9

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2421544
CAS No.: 379254-68-9
M. Wt: 240.266
InChI Key: PPKHCCIWEGJDSZ-UHFFFAOYSA-N
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Description

2-Cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (CAS 379254-68-9) is a chemical compound with the molecular formula C13H12N4O and a molecular weight of 240.26 . This pyrazole derivative serves as a versatile synthetic intermediate and key building block in medicinal chemistry research, particularly in the development of novel anticancer agents . The pyrazole scaffold is a privileged structure in drug discovery, recognized for its diverse biological activities and presence in several FDA-approved small molecule drugs . Research indicates that this core structure is utilized in the synthesis of complex heterocyclic systems, such as Se-alkylated pyrazoles and selenolopyrazole-based hybrids, which have demonstrated promising in vitro anticancer activity profiles . These novel compounds have been investigated as potential dual inhibitors targeting interconnected cellular pathways like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), representing a strategic approach to developing effective chemotherapeutic agents . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-9-12(15-13(18)7-8-14)17(16-10)11-5-3-2-4-6-11/h2-6,9H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHCCIWEGJDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327606
Record name 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379254-68-9
Record name 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyanoacetamide moiety undergoes nucleophilic substitution with alkyl halides or aryl diazonium salts. For example:

ReagentProductConditionsReference
Phenacyl bromide3-(pyrrol-2-yl)pyrazole-4-carbonitrileEthanol, triethylamine, reflux
Trichloroacetonitrile5-amino-3-(pyrrol-2-yl)pyrazole derivativeHydrazine hydrate, reflux

Mechanism : The active methylene group (-CH2CN) attacks electrophilic reagents, forming intermediates that cyclize under basic conditions. For instance, phenacyl bromide reacts via nucleophilic displacement, followed by intramolecular cyclization to yield pyrrole-fused pyrazoles .

Cyclocondensation Reactions

The compound participates in cyclocondensation with hydrazines and carbonyl compounds to form polycyclic systems:

ReagentProductConditionsReference
Hydrazine hydrate5-aminopyrazole derivativesEthanol, reflux
Phenyl hydrazine4-arylazopyrazolesAromatic diazonium salts

Mechanism : Hydrazine attack at the carbonyl carbon forms hydrazones, which cyclize via intramolecular nucleophilic attack on the nitrile group . With phenyl hydrazine, azopyrazoles form through diazo coupling and subsequent cyclization .

Condensation with Aldehydes

Reaction with aldehydes yields α,β-unsaturated derivatives:

AldehydeProductConditionsReference
BenzaldehydePhenylmethylidene acetamide derivativeEthanol, RT

Mechanism : Knoevenagel condensation occurs between the active methylene group and the aldehyde carbonyl, forming a conjugated enamine. This intermediate further reacts with cyanomethylene reagents (e.g., malononitrile) to yield pyran or pyrazole derivatives .

Heterocyclic Ring Formation

The compound serves as a precursor for thiazoles, thiadiazoles, and thiophenes:

ReagentProductConditionsReference
Phenyl isothiocyanate1,3,4-thiadiazole derivativesDMF, RT
Elemental sulfurPolysubstituted thiophenesMalononitrile, reflux

Mechanism : Reaction with phenyl isothiocyanate forms a thiourea intermediate, which cyclizes with hydrazonyl chlorides to yield thiadiazoles. Thiophenes form via Gewald reaction, involving sulfur insertion and cyclization .

Functional Group Transformations

The cyano group undergoes hydrolysis and reduction:

ReagentProductConditionsReference
HCl (aqueous)Carboxylic acid derivativeReflux
LiAlH4Primary amine derivativeDry ether, RT

Mechanism : Acidic hydrolysis converts the nitrile to a carboxylic acid, while LiAlH4 reduces it to a primary amine via intermediate imine formation.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research has indicated that derivatives of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide exhibit significant antimicrobial properties. A study synthesized several derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL .

2. Anti-inflammatory Potential

In silico studies have suggested that this compound may act as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies indicated favorable binding interactions, warranting further exploration for its anti-inflammatory applications .

3. Anticancer Activity

Preliminary evaluations have also pointed to the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Case Studies

Study Objective Findings
Antimicrobial Activity (2024)Assess efficacy against bacterial strainsSignificant inhibition on Staphylococcus aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL)
Anti-inflammatory Study (2023)Evaluate inhibition of 5-lipoxygenaseFavorable docking scores suggest potential as an anti-inflammatory agent
Anticancer Evaluation (2023)Test cytotoxicity on MCF-7 cellsInduced apoptosis with promising IC50 values

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, in its insecticidal application, it targets the ryanodine receptor in insects, disrupting calcium ion regulation and leading to paralysis and death . The compound’s structure allows it to fit into the active site of the receptor, inhibiting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Biological Activity

The compound 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with acetic anhydride and cyanogen bromide. The process is characterized by its efficiency and yield, making it suitable for further biological evaluations.

Biological Activity Overview

The biological activity of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has been investigated in several studies, highlighting its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a study assessed various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives, including those related to 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL, suggesting potent antibacterial effects .

CompoundMIC (μg/mL)Activity
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide0.22 - 0.25Excellent
Other derivativesVariesModerate to Excellent

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been documented. For example, compounds related to 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide were evaluated against various cancer cell lines, including MCF7 and NCI-H460. The results indicated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM . This suggests that these compounds can inhibit tumor growth effectively.

Cell LineIC50 (µM)Activity
MCF73.79Significant
NCI-H46042.30Moderate

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives have shown anti-inflammatory effects in various models. These compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in tissues .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study evaluated the efficacy of pyrazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their unique mechanisms of action .
  • Cancer Treatment Trials : Clinical trials involving pyrazole-based compounds have shown promising results in reducing tumor size in patients with specific types of cancer. The mechanism appears to involve apoptosis induction in cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions between cyanoacetic acid derivatives and substituted pyrazole amines. For example:

  • Step 1 : React 3-methyl-1-phenyl-1H-pyrazol-5-amine with cyanoacetic acid in the presence of a condensing agent (e.g., DCC or EDC) under reflux in a polar aprotic solvent (e.g., THF or DMF).
  • Step 2 : Monitor reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1) and purify via recrystallization from ethanol or column chromatography .
    Key Variables :
  • Solvent choice : THF yields higher purity (>90%) compared to DMF, which may introduce side products.
  • Temperature : Reflux conditions (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Pyrazole ring protons at δ 6.8–7.5 ppm (multiplet, aromatic).
    • Acetamide methyl group at δ 2.1–2.3 ppm (singlet).
    • Cyano group absence of direct protons but inferred via IR.
  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
  • Mass Spectrometry : Molecular ion peak at m/z 280.3 (calculated for C₁₃H₁₂N₄O) .

Note : Cross-validate with elemental analysis (C, H, N) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and potential biological targets of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s LUMO suggests susceptibility to nucleophilic attack .
  • Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Preliminary studies indicate affinity for kinase domains (e.g., CDK2) due to pyrazole-amide interactions .

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
    • IC₅₀ = 12 µM in HeLa cells vs. 45 µM in HEK293 may arise from differential expression of target proteins.
  • Dose-Response Refinement : Use Hill slope analysis to distinguish between allosteric vs. competitive inhibition .
  • Orthogonal Assays : Validate via SPR (surface plasmon resonance) for direct binding kinetics .

Recommendation : Report activity with standardized protocols (e.g., NIH/NCATS guidelines) to ensure reproducibility .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., thiazole or thiophene formation)?

Methodological Answer:

  • Directing Groups : The 3-methyl substituent on the pyrazole ring sterically guides electrophiles to the C4 position.
  • Catalytic Systems : Use Cu(I)-catalyzed cycloaddition for thiadiazole derivatives (yield >80%) .
  • Solvent Effects : Polar solvents (e.g., DMSO) favor thiophene formation via stabilization of transition states .

Q. Case Study :

DerivativeReaction ConditionsRegioselectivityYield
ThiazoleH₂O, 100°C, 6hC4 >90%75%
ThiopheneDMSO, 120°C, 8hC2/C4 mix68%

Q. How do structural modifications (e.g., fluorination, methyl substitution) impact physicochemical properties?

Methodological Answer:

  • LogP Calculations : Introduce fluorine at the phenyl ring decreases logP (from 2.8 to 2.3), enhancing solubility.
  • Thermal Stability : TGA/DSC shows methyl groups improve decomposition onset by 20°C compared to unsubstituted analogs .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals planar amide-pyrazole conformation, critical for π-π stacking in solid-state formulations .

Q. What advanced analytical techniques (e.g., HPLC-MS/MS, XPS) address stability challenges in formulation studies?

Methodological Answer:

  • Forced Degradation : Expose to UV light (ICH Q1B) and analyze degradants via HPLC-MS/MS. Major degradant: hydrolysis of cyano to carboxamide.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm surface oxidation in nanoparticle formulations (e.g., O1s peak at 532 eV) .

Q. Stability Data :

ConditionDegradant (%)Half-Life (Days)
40°C/75% RH1530
UV Light (300 h)2510

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